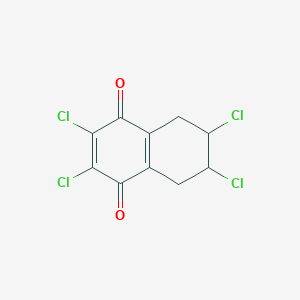
1,3-Bis(2-benzylideneheptylideneamino)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-benzylideneheptylideneamino)thiourea is an organic compound with the molecular formula C29H38N4S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science . This compound is characterized by its unique structure, which includes two benzylidene and heptylidene groups attached to a thiourea core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-benzylideneheptylideneamino)thiourea typically involves the condensation of appropriate aldehydes with thiourea under specific reaction conditions. One common method involves the reaction of benzylideneheptylideneamine with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .
化学反応の分析
Types of Reactions
1,3-Bis(2-benzylideneheptylideneamino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
1,3-Bis(2-benzylideneheptylideneamino)thiourea has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,3-Bis(2-benzylideneheptylideneamino)thiourea involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins .
類似化合物との比較
Similar Compounds
1,1′-(1,4-Phenylene)bis(thiourea): Known for its use in constructing covalent organic frameworks.
1,1′-(2,5-Dimethyl-1,4-phenylene)bis(thiourea): Used in similar applications as 1,3-Bis(2-benzylideneheptylideneamino)thiourea.
1,1′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(thiourea): Another thiourea derivative with comparable properties.
Uniqueness
This compound stands out due to its unique structure, which imparts specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in scientific research .
特性
分子式 |
C29H38N4S |
|---|---|
分子量 |
474.7 g/mol |
IUPAC名 |
1,3-bis[(E)-[(2E)-2-benzylideneheptylidene]amino]thiourea |
InChI |
InChI=1S/C29H38N4S/c1-3-5-9-19-27(21-25-15-11-7-12-16-25)23-30-32-29(34)33-31-24-28(20-10-6-4-2)22-26-17-13-8-14-18-26/h7-8,11-18,21-24H,3-6,9-10,19-20H2,1-2H3,(H2,32,33,34)/b27-21+,28-22+,30-23+,31-24+ |
InChIキー |
LGNIKDPAZKTRIY-UWZNLZNASA-N |
異性体SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C=N/NC(=S)N/N=C/C(=C/C2=CC=CC=C2)/CCCCC |
正規SMILES |
CCCCCC(=CC1=CC=CC=C1)C=NNC(=S)NN=CC(=CC2=CC=CC=C2)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


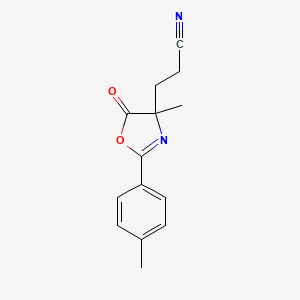


![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)
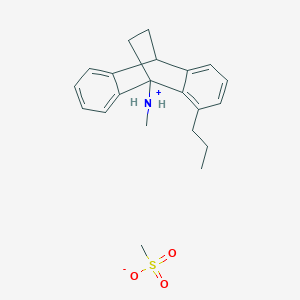
![Ethyl 3-azabicyclo[3.1.0]hex-2-ene-2-carboxylate](/img/structure/B13797409.png)
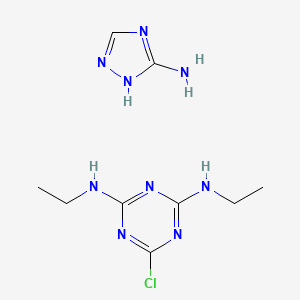
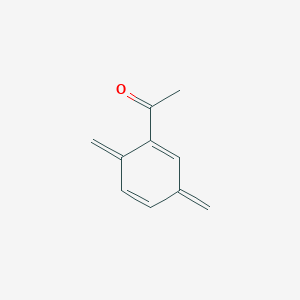
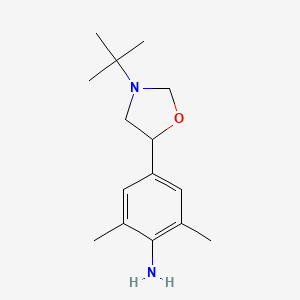
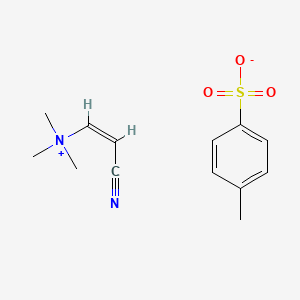
![[(1R,2R,3S,4S,6R,7S,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B13797430.png)
